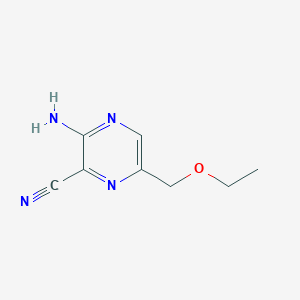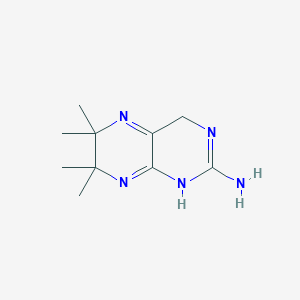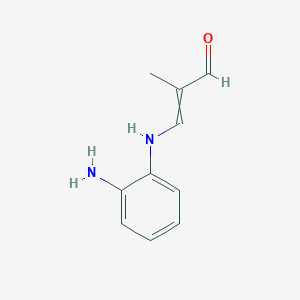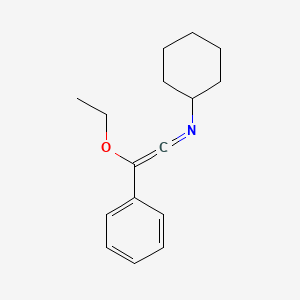
3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyrazine family This compound is characterized by the presence of an amino group at the 3-position, an ethoxymethyl group at the 6-position, and a carbonitrile group at the 2-position of the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-2-chloropyrazine with ethoxymethyl chloride under basic conditions to introduce the ethoxymethyl group.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes and disrupt their normal function, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
3-Aminopyrazine-2-carboxamide: Known for its antimicrobial activity.
3-Amino-2-pyrazinecarboxylic acid: Used in the synthesis of various pharmaceuticals.
3-Chloropyrazine-2-carbonitrile: Utilized in organic synthesis as an intermediate.
Uniqueness: 3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxymethyl group enhances its solubility and potential for chemical modifications, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
104422-48-2 |
|---|---|
Molekularformel |
C8H10N4O |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
3-amino-6-(ethoxymethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H10N4O/c1-2-13-5-6-4-11-8(10)7(3-9)12-6/h4H,2,5H2,1H3,(H2,10,11) |
InChI-Schlüssel |
JTKFGIAQBXOWGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=CN=C(C(=N1)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)

![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)

![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
